(3-Chloro-5-iodophenyl)acetic acid
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Overview
Description
(3-Chloro-5-iodophenyl)acetic acid is an organic compound with the molecular formula C8H6ClIO2 It is a derivative of phenylacetic acid, where the phenyl ring is substituted with chlorine and iodine atoms at the 3 and 5 positions, respectively
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Chloro-5-iodophenyl)acetic acid typically involves the halogenation of phenylacetic acid derivatives. One common method is the iodination of 3-chlorophenylacetic acid using iodine and an oxidizing agent such as hydrogen peroxide or sodium hypochlorite. The reaction is usually carried out in an organic solvent like acetic acid or dichloromethane under controlled temperature conditions to ensure selective iodination at the desired position .
Industrial Production Methods
Industrial production of this compound may involve similar halogenation reactions but on a larger scale. The process would require optimization of reaction conditions to maximize yield and purity while minimizing by-products. This could involve the use of continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(3-Chloro-5-iodophenyl)acetic acid can undergo various chemical reactions, including:
Substitution Reactions: The chlorine and iodine atoms on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The carboxylic acid group can be oxidized to form corresponding carboxylates or reduced to form alcohols.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form biaryl compounds.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
Substitution: Products include various substituted phenylacetic acids depending on the nucleophile used.
Oxidation: Products include carboxylates or ketones.
Reduction: Products include alcohols or aldehydes.
Scientific Research Applications
(3-Chloro-5-iodophenyl)acetic acid has several applications in scientific research:
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of (3-Chloro-5-iodophenyl)acetic acid depends on its specific application. In biological systems, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The presence of halogen atoms can enhance its binding affinity and selectivity towards certain molecular targets . The exact pathways involved would depend on the specific biological context and target molecules.
Comparison with Similar Compounds
Similar Compounds
3-Iodophenylacetic acid: Similar structure but lacks the chlorine atom.
3-Chlorophenylacetic acid: Similar structure but lacks the iodine atom.
Phenylacetic acid: The parent compound without any halogen substitutions.
Uniqueness
(3-Chloro-5-iodophenyl)acetic acid is unique due to the presence of both chlorine and iodine atoms on the phenyl ring. This dual substitution can confer distinct chemical and biological properties, such as enhanced reactivity in substitution reactions and increased binding affinity in biological systems .
Properties
Molecular Formula |
C8H6ClIO2 |
---|---|
Molecular Weight |
296.49 g/mol |
IUPAC Name |
2-(3-chloro-5-iodophenyl)acetic acid |
InChI |
InChI=1S/C8H6ClIO2/c9-6-1-5(3-8(11)12)2-7(10)4-6/h1-2,4H,3H2,(H,11,12) |
InChI Key |
YCUORURCECTVRU-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C=C1Cl)I)CC(=O)O |
Origin of Product |
United States |
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